Sodium lauroyl glycinate

Description

Properties

IUPAC Name |

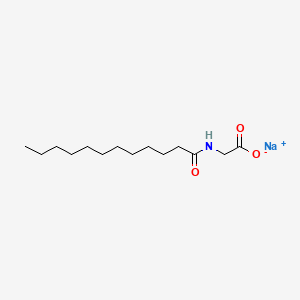

sodium;2-(dodecanoylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18;/h2-12H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGKWKGYFJBGQJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26NNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172088 | |

| Record name | Sodium lauroyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18777-32-7, 90387-74-9 | |

| Record name | Sodium lauroyl glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018777327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium cocoyl glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090387749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium lauroyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine, N-coco acyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium (dodecanoylamino)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM LAUROYL GLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L54QIO80PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Chemical Properties and Composition

Sodium lauroyl glycinate is an amino acid-based surfactant derived from the reaction of lauric acid with glycine and sodium hydroxide. Its chemical formula is , and it exists both as a solid and in aqueous solution. The compound is characterized by a skin-friendly pH and excellent chemical stability, making it suitable for sensitive skin formulations .

Surfactant and Cleansing Agent

SLG serves as a mild surfactant in various cosmetic products, including:

- Facial cleansers : It effectively removes dirt and oil without irritating the skin.

- Shampoos : SLG enhances foaming properties while maintaining hair moisture.

- Toothpaste : It aids in the dissolution and distribution of the paste during brushing .

Emulsifier

As an emulsifier, this compound helps stabilize oil-in-water formulations, which is crucial for products like lotions and creams. Its ability to improve the texture and stability of emulsions makes it a valuable ingredient in skincare formulations .

Case Study: Skin Tolerance

A study demonstrated that SLG is non-irritating and non-sensitizing when applied to human skin at concentrations up to 15% for rinse-off products and 5% for leave-on products. This characteristic supports its use in formulations designed for sensitive skin, including those intended for children .

Drug Delivery Enhancer

SLG has gained traction in the pharmaceutical sector due to its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). This property is particularly beneficial in oral and topical drug formulations, where improved absorption can lead to more effective treatments .

Stabilizing Agent

The compound's stabilizing properties help maintain the efficacy of medications over time. It has been shown to improve the shelf life of pharmaceutical products by preventing degradation of sensitive ingredients .

Case Study: Bioavailability Improvement

Research indicates that formulations containing this compound can significantly increase the bioavailability of certain drugs. For instance, studies on mixed micelles formed with SLG have shown enhanced surface activity, suggesting potential applications in drug delivery systems .

Market Trends and Future Directions

The market for this compound is expanding due to rising consumer demand for natural and effective ingredients in both skincare and pharmaceutical applications. Key trends include:

- Sustainability : There is a growing preference for eco-friendly formulations that utilize biodegradable ingredients like SLG.

- Emerging Markets : Regions such as Asia-Pacific are witnessing increased demand driven by rising disposable incomes and awareness of personal care products .

Summary Table of Applications

| Application Area | Role | Benefits |

|---|---|---|

| Cosmetics | Surfactant | Gentle cleansing without irritation |

| Emulsifier | Stabilizes oil-in-water formulations | |

| Foaming agent | Enhances texture in shampoos | |

| Pharmaceuticals | Solubility enhancer | Improves absorption of active ingredients |

| Stabilizing agent | Extends shelf life of medications |

Comparison with Similar Compounds

Structural and Functional Differences

Sodium Lauroyl Sarcosinate (NaLSar)

- Structure : Differs from SLG by the methylation of the amide nitrogen, forming a sarcosine (N-methylglycine) backbone .

- Properties: Higher critical micelle concentration (CMC: 14.3 mmol/L vs. SLG’s 12 mmol/L) due to reduced hydrogen bonding . Lower foam stability in pure form but improved solubility in hard water .

Sodium Cocoyl Glycinate (SCG)

- Structure : Contains mixed C8–C18 acyl chains (predominantly C12) derived from coconut oil .

- Properties :

Sodium Lauroyl Lactylate (SLL)

- Structure : Combines lauric acid with lactylate ester .

- Properties: Synergizes with SLG to improve biodegradability and reduce environmental toxicity . Lower irritation but less foaming capacity compared to amino acid-based surfactants . Applications: Sustainable dishwashing liquids and industrial cleaners .

Other Amino Acid-Based Surfactants

- Cocoyl Glutamate/Alaninate : Glutamates (e.g., Sodium Cocoyl Glutamate) have dual carboxyl groups, enabling pH-dependent behavior, while alaninates offer balanced foam and mildness .

- Potassium Salts (e.g., Potassium Cocoyl Glycinate) : Improved solubility and lower viscosity than sodium counterparts .

Performance Metrics

*Estimated from analogous data .

Market and Sustainability Trends

- SLG Market Growth : Driven by demand for sulfate-free products, the SLG market is projected to grow at a CAGR of XX% from 2025–2033, with Asia-Pacific leading production .

- Environmental Impact : SLG and SCG are preferred over petrochemical surfactants (e.g., SLS) due to biodegradability and renewable sourcing .

Preparation Methods

Schotten-Baumann Reaction

The Schotten-Baumann reaction remains the cornerstone of sodium lauroyl glycinate synthesis. This method involves the acylation of glycine with lauroyl chloride in an alkaline aqueous medium. The process is characterized by its simplicity and high yield under controlled conditions.

Procedure :

- Lauroyl Chloride Preparation : Lauric acid reacts with thionyl chloride (SOCl₂) at 25°C under nitrogen, producing lauroyl chloride and gaseous byproducts (HCl, SO₂).

- Glycine Acylation : Lauroyl chloride is added dropwise to a cooled (10–15°C) aqueous solution of glycine and sodium hydroxide, maintaining a pH of 10.3–10.6. The reaction proceeds for 2 hours, followed by 3 hours of stirring at 25–30°C.

Key Parameters :

- Molar Ratios : Lauric acid : SOCl₂ : glycine = 1 : 1.03 : 1.04.

- Yield : 98% for lauroyl chloride; 92–95% for this compound.

Analytical Validation :

Acid Chloride Method

This two-step approach emphasizes the isolation and purification of lauroyl chloride before glycine acylation.

Procedure :

- Lauroyl Chloride Synthesis : Lauric acid (200 g) reacts with SOCl₂ (123 g) catalyzed by this compound (0.6 g) at 25°C.

- Quenching and Neutralization : Residual SOCl₂ and HCl are removed via nitrogen purging, yielding colorless lauroyl chloride (214 g, 98% yield).

Advantages :

- High-purity lauroyl chloride (APHA color scale: 105).

- Catalytic use of this compound reduces side reactions.

Catalytic Synthesis Approaches

Anhydride Catalyst Method

A patented method employs N-lauroyl glycenic lauric anhydride (Catalyst I) to enhance lauroyl chloride synthesis efficiency.

Procedure :

- Catalyst Preparation : Lauroyl chloride (6.0 g) reacts with this compound (7.50 g) in dichloromethane, forming Catalyst I as a white solid (9.4 g).

- Lauroyl Chloride Production : Lauric acid (200 g) and Catalyst I (0.6 g) react with SOCl₂ (123 g) at 25°C.

Key Outcomes :

Self-Catalyzing Processes

Recent innovations utilize this compound itself as a catalyst, creating a闭环 (closed-loop) system that minimizes waste.

Mechanism :

- This compound reacts with SOCl₂ to form a Vilsmeier-type complex, accelerating lauroyl chloride formation.

- The anhydride intermediate (Catalyst I) enhances solubility in fatty reactants, enabling homogeneous catalysis.

Yield Improvement :

- 99% conversion of lauric acid to lauroyl chloride at 25°C.

- 96% yield of this compound post-acylation.

Green Synthesis Techniques

Direct Acylation from Coconut Oil

A novel approach replaces lauroyl chloride with coconut oil (triacylglycerides) as the acylating agent.

Procedure :

- Transesterification : Coconut oil reacts with sodium glycinate at 60–80°C, forming a mixture of acyl glycinates.

- Purification : The product is isolated via acid precipitation (pH 1.5) and vacuum filtration.

Composition Analysis :

- LC/MS : C₁₂ (45–50%), C₁₄ (15–20%), C₁₆ (8–10%) acyl chains, mirroring coconut oil’s fatty acid profile.

- Surface Activity : Critical micelle concentration (CMC) = 0.8 mM, lower than sodium lauroyl sarcosinate (1.2 mM).

Environmental Benefits :

Comparative Analysis of Synthesis Methods

Key Findings :

- Catalytic methods offer the highest yields and shortest reaction times but require specialized catalysts.

- Green synthesis, while slower, aligns with sustainability goals and produces comparable surface activity.

Advanced Characterization and Quality Control

Spectroscopic Techniques

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing sodium lauroyl glycinate with high purity?

- Methodological Answer : Synthesis should follow established surfactant preparation methods, such as condensation of lauric acid with glycine under alkaline conditions. Characterization requires a combination of reversed-phase HPLC-ELSD for quantification (retention time: ~3.5 min; mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) and spectroscopic techniques (FT-IR for amide bond confirmation at ~1640 cm⁻¹, NMR for structural elucidation) . Ensure purity validation via elemental analysis (C, H, N, S) and absence of unreacted precursors. Reproducibility guidelines from Beilstein Journal of Organic Chemistry recommend documenting all synthetic steps and impurities in supplementary materials .

Q. How can researchers assess the colloidal stability of SLG in aqueous systems under varying pH and ionic strength?

- Methodological Answer : Conduct dynamic light scattering (DLS) to measure hydrodynamic diameter and zeta potential across pH 3–10 and ionic strengths (0.1–1.0 M NaCl). Compare critical micelle concentration (CMC) using conductivity or surface tension measurements. For example, SLG’s CMC typically ranges between 0.5–1.2 mM. Stability data should be analyzed against established models (e.g., Derjaguin-Landau-Verwey-Overbeek theory) to predict aggregation behavior .

Q. What analytical techniques are most reliable for quantifying SLG in complex matrices like biological or environmental samples?

- Methodological Answer : Use reversed-phase HPLC-ELSD with a C18 column (4.6 × 250 mm, 5 μm) and gradient elution (acetonitrile/water with 0.1% formic acid). Validate the method for linearity (R² > 0.99), limit of detection (LOD: ~0.05 μg/mL), and recovery rates (85–115%). For trace analysis, couple with mass spectrometry (LC-MS) to confirm molecular ions (m/z 297.2 for [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for SLG across in vitro studies?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental variables. For instance, discrepancies in HC50 values (e.g., 1.18% in Table 3 vs. other studies) may arise from differences in cell lines (e.g., keratinocytes vs. fibroblasts) or exposure times. Conduct meta-analysis with standardized protocols (ISO 10993-5) and report raw data in supplementary materials to enable cross-study validation .

Q. What computational approaches are effective for modeling SLG’s interactions with lipid bilayers or proteins?

- Methodological Answer : Employ molecular dynamics (MD) simulations using force fields like CHARMM36 or GROMOS. Parameterize SLG’s structure via quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level). Analyze binding free energies (MM-PBSA) and hydrogen-bonding patterns with membrane phospholipids or enzymes (e.g., cytochrome P450). Validate predictions with experimental data from neutron reflectometry or circular dichroism .

Q. How can researchers design experiments to differentiate SLG’s antimicrobial activity from its surfactant properties?

- Methodological Answer : Use a factorial design to isolate variables:

- Variable 1 : SLG concentration (0.1×CMC to 2×CMC).

- Variable 2 : Microbial strains (Gram-positive vs. Gram-negative).

- Control : Compare with non-antimicrobial surfactants (e.g., polysorbate 20).

Measure microbial viability (CFU counts) and membrane integrity (propidium iodide uptake). Statistical analysis via ANOVA with post-hoc tests (Tukey’s HSD) to distinguish lipid disruption effects from ionic interactions .

Data Presentation and Reproducibility

Q. What are best practices for reporting SLG’s physicochemical properties to ensure reproducibility?

- Methodological Answer : Follow CONSORT-like guidelines for surfactants:

- Table 1 : Compile CMC, Krafft temperature, solubility (water, ethanol), and surface tension at CMC.

- Supplementary Data : Include raw chromatograms (HPLC-ELSD), NMR spectra, and MD simulation trajectories.

- Ethics : Disclose funding sources and conflicts of interest (e.g., industry partnerships) per Beilstein Journal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.